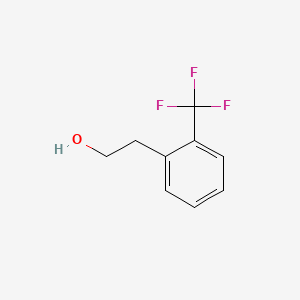

2-(Trifluoromethyl)phenethyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKIEXOOUXQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240287 | |

| Record name | o-(Trifluoromethyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94022-96-5 | |

| Record name | 2-(Trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)phenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7HKC4H9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)phenethyl alcohol (CAS: 94022-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenethyl alcohol, with the CAS number 94022-96-5, is a fluorinated aromatic alcohol. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making such compounds highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound, serving as a vital resource for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 94022-96-5 | [1] |

| Molecular Formula | C9H9F3O | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 184-186 °C | [1] |

| Melting Point | -3 to -2 °C | [1] |

| Density | 1.197 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.47 | [1] |

| Flash Point | 103 °C (closed cup) | |

| Purity | Typically ≥97% | [1] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

Synthesis

Reaction Scheme:

Materials:

-

2-(Trifluoromethyl)acetophenone

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(trifluoromethyl)acetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Fractional Distillation:

-

Apparatus: A standard fractional distillation setup with a vacuum pump.

-

Procedure: Heat the crude product under reduced pressure and collect the fraction that distills at the appropriate boiling point (approx. 184-186 °C at atmospheric pressure, will be lower under vacuum).

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: Load the crude product onto the silica gel column and elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation: For the separation of enantiomers, a chiral stationary phase is required.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively studied. However, based on its structural features and the known activities of related compounds, several areas of potential biological relevance can be proposed.

Antimicrobial Activity

The parent compound, phenethyl alcohol, is known to possess antimicrobial properties, particularly against Gram-negative bacteria.[2] It is believed to act by disrupting the cell membrane, leading to increased permeability and leakage of cellular components. The introduction of the trifluoromethyl group could potentially modulate this activity, either by enhancing its potency or altering its spectrum of activity. Further investigation into the antimicrobial effects of this compound is warranted.

Enzyme Inhibition

Fluorinated alcohols, such as trifluoroethanol, have been shown to be inhibitors of enzymes like alcohol dehydrogenase.[3] Given its structural similarity, this compound could potentially act as an inhibitor of various enzymes, a property that is often exploited in drug design.

Receptor Binding

A preliminary high-throughput screening study has indicated that a compound with the CAS number 94022-96-5 was tested for its affinity towards the sigma-3 receptor.[4] While the results of this specific assay are not publicly detailed, it suggests a potential interaction with this receptor, which is implicated in various neurological processes. Further investigation into its receptor binding profile could uncover novel therapeutic applications.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Logical Workflow for Biological Evaluation

This diagram outlines a logical progression for the initial biological evaluation of this compound in a drug discovery context.

Caption: Logical workflow for the preliminary biological evaluation of this compound.

Conclusion

This compound is a compound with significant potential in chemical synthesis and, by extension, in the development of new pharmaceuticals and materials. Its well-defined physical and chemical properties, combined with the established methodologies for the synthesis and analysis of similar fluorinated compounds, provide a solid foundation for its further exploration. While its biological activities are currently underexplored, preliminary data and structural analogy to known bioactive molecules suggest promising avenues for future research. This guide serves as a foundational resource to stimulate and support such investigations.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AID 203852 - The compound was tested for affinity towards sigma-3 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)phenethyl alcohol molecular weight and formula

This document provides the core chemical properties of 2-(Trifluoromethyl)phenethyl alcohol, a compound relevant to professionals in chemical synthesis and drug development. The primary quantitative data, including its molecular formula and weight, are summarized below.

Core Chemical Properties

This compound is a fluorinated organic compound. Its key identifiers and physicochemical properties are detailed in the following table.

| Identifier | Value | Source |

| Molecular Formula | C₉H₉F₃O | [1][2] |

| Molecular Weight | 190.16 g/mol | [3][4][5] |

| Alternate Molecular Weight | 190.17 g/mol | [1] |

| CAS Number | 94022-96-5 | [1][2][3][4] |

| Linear Formula | CF₃C₆H₄CH₂CH₂OH | [3][4] |

| Physical Form | Liquid | [2][3] |

| Boiling Point | 184-186 °C | [1][3] |

| Density | 1.197 g/mL at 25 °C | [3] |

Logical Relationship of Identifiers

The relationship between the common name and its fundamental chemical representations can be visualized as a direct logical flow. The IUPAC name defines the structure, from which the molecular formula and, subsequently, the molecular weight are derived.

Caption: Logical flow from chemical name to molecular weight.

References

Spectral data for 2-(Trifluoromethyl)phenethyl alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-(Trifluoromethyl)phenethyl Alcohol

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Molecular Structure and Properties

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.7 | Multiplet | 2H | Aromatic CH (ortho to CH₂) |

| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic CH (meta, para) |

| ~ 3.9 - 4.0 | Triplet | 2H | -CH₂-OH (Methylene) |

| ~ 3.1 - 3.2 | Triplet | 2H | Ar-CH₂- (Benzylic Methylene) |

| Variable (~1.5 - 2.5) | Singlet (broad) | 1H | -OH (Alcohol) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 138 - 140 | Aromatic C (quaternary, C-CH₂) | |

| ~ 125 - 132 | Aromatic CH | Multiple signals expected in this range. |

| ~ 125 (quartet) | Aromatic C (quaternary, C-CF₃) | Signal split by coupling to ³F atoms. |

| ~ 124 (quartet) | -CF₃ | Signal split by coupling to ³F atoms. |

| ~ 61 - 63 | -CH₂-OH (Methylene) | |

| ~ 36 - 38 | Ar-CH₂- (Benzylic Methylene) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1600 - 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |

| 1260 - 1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Value | Predicted Identity of Fragment | Notes |

| 190 | [M]⁺ | Molecular ion peak. |

| 172 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 159 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |

| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylbenzyl cation. |

Experimental Protocols

The following are standard operating procedures for the spectral analysis of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film: Alternatively, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Instrument Setup: Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

-

GC-MS: If using Gas Chromatography-Mass Spectrometry, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be separated on a capillary column before entering the MS ion source.

-

-

Data Acquisition:

-

Select the ionization method, typically Electron Ionization (EI) at 70 eV for generating fragment patterns.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-400).

-

-

Data Processing: The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound.

Caption: Workflow for spectral data acquisition and analysis.

References

A Deep Dive into the Solubility of 2-(Trifluoromethyl)phenethyl Alcohol in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)phenethyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines qualitative solubility data, detailed experimental protocols for quantitative determination, and the broader context of this compound within the drug development landscape.

Core Concepts: Structure and Solubility Prediction

This compound possesses a chemical structure that blends polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the phenyl ring and the trifluoromethyl (-CF3) group are non-polar and lipophilic. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's overall electronic properties and lipophilicity.[1][2] Generally, the introduction of a trifluoromethyl group can increase a molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.[1][2]

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and many common organic solvents, while showing limited solubility in water. Its non-fluorinated analog, phenethyl alcohol, is miscible with most organic solvents and only slightly soluble in water, providing a baseline for these predictions.[3][4]

Solubility Profile

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohol can hydrogen bond with the hydroxyl group of the solute. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can interact with the polar hydroxyl group. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic molecules. |

| Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of the solute will have favorable interactions with aromatic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong, polar aprotic solvents capable of dissolving a wide array of substances. |

| Non-Polar | Hexane, Cyclohexane | Low to Moderate | The overall polarity of the molecule may limit its solubility in highly non-polar solvents. |

| Aqueous | Water | Low | The large non-polar region of the molecule will limit its solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (97% purity or higher)[5]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Role in Drug Development

This compound serves as a valuable building block in medicinal chemistry. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.[1] Its incorporation into a drug candidate can profoundly influence its physicochemical and pharmacological properties.

Key Influences of the Trifluoromethyl Group in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[1]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[2]

-

Conformation: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, which can affect its binding to a receptor.

The following diagram illustrates a generalized workflow for preclinical small molecule drug development, a process where understanding the properties of intermediates like this compound is crucial.

The next diagram illustrates the logical relationship between the incorporation of a trifluoromethyl group and its impact on key drug properties.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound 97 94022-96-5 [sigmaaldrich.com]

The Trifluoromethyl Group: A Keystone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-containing Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Moiety

In the landscape of medicinal chemistry, the strategic incorporation of the trifluoromethyl (-CF3) group into bioactive molecules is a cornerstone of modern drug design.[1] This functional group is prized for its unique electronic and physicochemical properties that can profoundly enhance a compound's therapeutic profile.[2] The introduction of a -CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability, making it an indispensable tool for overcoming challenges in drug development.[3][4] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond are central to its utility. The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to enzymatic degradation, a property that is frequently exploited to improve drug half-life and pharmacokinetic profiles.[3][5][6]

This guide provides a comprehensive overview of the biological activity of trifluoromethyl-containing compounds, detailing their impact on pharmacological properties, showcasing key examples of FDA-approved drugs, presenting quantitative activity data, and outlining relevant experimental protocols.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group imparts several beneficial properties to a drug candidate, primarily by modulating its steric and electronic characteristics.

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to permeate biological membranes, such as the cell membrane and the blood-brain barrier.[3][7] This often leads to better absorption, distribution, and ultimately, improved bioavailability.[2][6]

-

Increased Metabolic Stability: The carbon-fluorine bond's high dissociation energy (approximately 485 kJ/mol) makes the trifluoromethyl group exceptionally resistant to metabolic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] Strategically placing a -CF3 group at a known metabolic hotspot can block oxidative metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

-

Modulation of pKa: As a potent electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[1] This alteration can influence the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.

-

Improved Binding Affinity: The unique electronic nature and hydrophobicity of the -CF3 group can lead to enhanced binding interactions with target proteins.[4][6] It can participate in favorable hydrophobic interactions and, in some contexts, act as a bioisostere for other groups like a methyl or chloro group, but with distinct electronic properties that can optimize target engagement.[6][8]

Workflow for Assessing Biological Activity

The preclinical evaluation of novel trifluoromethyl-containing compounds typically follows a structured workflow to determine their therapeutic potential and safety profile.

Caption: General experimental workflow for evaluating trifluoromethyl-containing compounds.

Case Studies: Prominent Trifluoromethyl-Containing Drugs

The strategic use of trifluoromethyl groups is evident in numerous FDA-approved drugs across various therapeutic areas.

Anti-inflammatory Drugs: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group on one of the phenyl rings is crucial for its activity and selectivity. It contributes to the specific binding orientation within the COX-2 active site that is not as favorable in the closely related COX-1 enzyme.

Signaling Pathway: COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Antidepressants: Fluoxetine

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group is located on a phenoxy ring. This electron-withdrawing group is critical for its selective and potent inhibition of the serotonin transporter (SERT).[9] Studies have shown that the para-position of the -CF3 group increases the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[9]

Antiviral Drugs: Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The trifluoromethyl group on the cyclopropylacetylene side chain enhances the binding affinity and potency of the drug against the HIV-1 reverse transcriptase enzyme.

Oncology Drugs: Sorafenib

Sorafenib is a multi-kinase inhibitor used to treat primary kidney and liver cancer.[9] It targets several kinases, including those in the Raf/Mek/Erk signaling pathway.[9] The trifluoromethylphenyl moiety is a key structural feature that contributes to its potent inhibitory activity against these targets.

Quantitative Biological Data

The following table summarizes the biological activity of representative trifluoromethyl-containing drugs against their primary targets.

| Compound | Drug Class | Primary Target | Activity Type | Value |

| Celecoxib | NSAID | COX-2 | IC₅₀ | 40 nM |

| COX-1 | IC₅₀ | 15,000 nM | ||

| Fluoxetine | SSRI | Serotonin Transporter (SERT) | Kᵢ | 0.8 - 1.0 nM |

| Efavirenz | NNRTI | HIV-1 Reverse Transcriptase | Kᵢ | 2.9 nM |

| Sorafenib | Kinase Inhibitor | BRAF (V600E) | IC₅₀ | 22 nM |

| VEGFR-2 | IC₅₀ | 90 nM | ||

| Alpelisib | Kinase Inhibitor | PI3Kα | IC₅₀ | 5 nM |

| Selinexor | XPO1 Inhibitor | Exportin 1 (XPO1) | IC₅₀ | < 0.5 µM |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are approximate and can vary based on assay conditions. Data compiled from various public sources and scientific literature.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a trifluoromethyl-containing compound by measuring its rate of disappearance when incubated with liver microsomes. This assay helps predict in vivo clearance.[5]

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Positive Control (e.g., Verapamil, a compound with known high clearance)

-

Acetonitrile with Internal Standard (for LC-MS/MS analysis)

-

96-well incubation plate, thermomixer, centrifuge

Methodology:

-

Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM working solution, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The final HLM concentration is typically 0.5 mg/mL.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[5]

Protocol 2: COX-2 Enzyme Inhibition Assay (Fluorometric)

Objective: To quantify the inhibitory activity (IC₅₀) of a trifluoromethyl-containing compound against the human COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic Acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test Compound (serial dilutions)

-

Positive Control (e.g., Celecoxib)

-

Black 96-well microplate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Methodology:

-

Enzyme Preparation: Prepare a working solution of COX-2 enzyme with heme cofactor in Tris-HCl buffer.

-

Plate Layout: Add buffer, enzyme solution, and the fluorogenic probe ADHP to all wells of a black 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound or positive control to the appropriate wells. Add DMSO vehicle to control wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 15-20 minutes in kinetic mode. The COX-2 peroxidase activity generates a highly fluorescent product, resorufin, from ADHP.

-

Data Analysis:

-

Calculate the rate (slope) of the fluorescence increase for each well.

-

Normalize the rates by subtracting the background (no enzyme) and expressing them as a percentage of the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the biological activity and pharmacokinetic properties of drug candidates.[8] Its ability to increase metabolic stability, modulate lipophilicity, and improve target binding has been successfully leveraged in a wide array of approved pharmaceuticals.[3] A thorough understanding of its effects, coupled with rigorous in vitro and in vivo testing as outlined in this guide, is essential for harnessing the full potential of trifluoromethyl-containing compounds in the development of next-generation therapeutics.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Trifluoromethyl Group's Influence on Phenethyl Alcohol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl alcohol and its amine counterpart, phenethylamine, represent a core scaffold for a vast array of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. The strategic modification of this scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the most impactful modifications is the introduction of a trifluoromethyl (CF3) group.

The trifluoromethyl group is a small, yet powerful, functional group that can dramatically alter the physicochemical and biological properties of a parent molecule. Its high electronegativity, metabolic stability, and lipophilicity make it a valuable tool in drug design for optimizing lead compounds. This technical guide provides an in-depth analysis of the anticipated and observed effects of incorporating a trifluoromethyl group into the phenethyl alcohol scaffold, drawing on data from closely related phenethylamine derivatives. The guide details the expected changes in bioactivity, presents relevant quantitative data from the literature, outlines key experimental protocols for assessing these changes, and provides visual representations of relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a CF3 group onto the phenyl ring of phenethyl alcohol is predicted to induce several significant changes in its molecular properties, which in turn affect its pharmacokinetic profile.

Table 1: Predicted Effects of Trifluoromethyl Group on Phenethyl Alcohol Properties

| Property | Effect of Trifluoromethylation | Rationale | Reference |

| Lipophilicity (LogP) | Increase | The CF3 group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and transport across the blood-brain barrier. | |

| Metabolic Stability | Significant Increase | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This blocks common metabolic pathways like aromatic hydroxylation. | |

| Acidity (pKa) | Decrease (for phenolic OH if present) | The strong electron-withdrawing nature of the CF3 group increases the acidity of nearby protons, such as a phenolic hydroxyl group. | |

| Binding Affinity | Can Increase or Decrease | The CF3 group can engage in favorable interactions with receptor binding pockets through hydrophobic and electrostatic interactions. However, its steric bulk can also lead to unfavorable clashes. | |

| Receptor Selectivity | Can be altered | The electronic and steric changes can favor binding to one receptor subtype over another. |

Pharmacodynamics: The Effect on Receptor Interactions

Phenethylamine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters in the central nervous system. The introduction of a trifluoromethyl group can modulate the affinity and functional activity at these targets. Due to a lack of direct comparative data for phenethyl alcohol, the following table presents representative data for trifluoromethylated phenethylamine derivatives at key monoamine receptors.

Table 2: Representative Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Trifluoromethylated Phenethylamine Derivatives

Disclaimer: This table compiles data from various sources and is intended to be illustrative of the potential bioactivities of trifluoromethylated phenethylamines. It is not a direct head-to-head comparison with unsubstituted phenethyl alcohol.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference |

| 4-(Trifluoromethyl)amphetamine | 5-HT2A | 1,200 | 830 (partial agonist) | Inositol Phosphate Assay | |

| 4-(Trifluoromethyl)amphetamine | 5-HT2C | 480 | 230 (full agonist) | Inositol Phosphate Assay | |

| 3-(Trifluoromethyl)phenethylamine | Dopamine Transporter (DAT) | 2,500 (IC50) | - | [3H]WIN 35,428 Binding | |

| 3-(Trifluoromethyl)phenethylamine | Norepinephrine Transporter (NET) | 1,800 (IC50) | - | [3H]Nisoxetine Binding | |

| 3-(Trifluoromethyl)phenethylamine | Serotonin Transporter (SERT) | 88,000 (IC50) | - | [3H]Citalopram Binding | |

| Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) | 5-HT2A | 250 | 150 (agonist) | Calcium Mobilization | |

| Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) | 5-HT2C | 25 | 10 (agonist) | Calcium Mobilization |

Signaling Pathways

Phenethylamines primarily exert their effects through the modulation of monoaminergic systems. The two key receptor types are the serotonin 5-HT2A receptor, a Gq-coupled receptor, and the Trace Amine-Associated Receptor 1 (TAAR1), which is primarily Gs-coupled.

Caption: 5-HT2A Receptor Gq-Coupled Signaling Cascade.

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) for professionals in research and drug development. Due to the limited availability of specific quantitative toxicological data, this document emphasizes established protocols for handling hazardous chemicals and outlines the standardized experimental procedures used to determine such hazards.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is crucial for the safe storage, use, and disposal of this compound.

| Property | Value | Reference |

| CAS Number | 94022-96-5 | [1][2][3] |

| Molecular Formula | C₉H₉F₃O | [1][3] |

| Molecular Weight | 190.16 g/mol | [2] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 184-186 °C | [1][2][3] |

| Melting Point | -3 to -2 °C | [2] |

| Density | 1.197 g/mL at 25 °C | [2] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [2][4] |

| Refractive Index | n20/D 1.47 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the critical steps for the safe management of this compound.

Caption: Safe Handling Workflow for this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them immediately if contamination is suspected.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire and Explosion Hazard Data

| Property | Details |

| Flash Point | 103 °C (217.4 °F) - closed cup[2][4] |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] |

| Firefighting Procedures | As in any fire, wear a self-contained breathing apparatus (SCBA), MSHA/NIOSH (approved or equivalent), and full protective gear to prevent contact with skin and eyes.[4] |

| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen fluoride.[4] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal practices must be in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following OECD guidelines represent the standard methodologies for assessing the hazards identified in the safety data sheets.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: The albino rabbit is the preferred species for this test.[7]

-

Test Substance Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[7] The area is then covered with a gauze patch.

-

Exposure Period: The standard exposure period is 4 hours.[7] After this period, any residual test substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]

-

Classification: The substance is classified as an irritant if the observed skin reactions meet specific scoring criteria. If the effects are not reversible within the 14-day observation period, the substance is considered an irritant.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: The albino rabbit is the recommended animal model.[8]

-

Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[8] The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Duration: The observation period is typically up to 21 days to determine the reversibility of any observed effects.[9]

-

Classification: The substance is classified based on the severity and reversibility of the ocular responses.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

-

Principle: This is a stepwise procedure using a small number of animals per step. The outcome of each step determines the next step.

-

Animal Model: Typically, rats are used.

-

Dosing: The test substance is administered orally in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the subsequent steps, which may involve dosing another group of three animals at a lower or higher dose level.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.[10]

-

Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the observed mortality at specific dose levels.[11]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(三氟甲基)苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. pipharm.com [pipharm.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. fishersci.com [fishersci.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Trifluoromethyl)phenethyl Alcohol for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Trifluoromethyl)phenethyl alcohol, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines the commercial availability, physicochemical properties, synthesis and purification protocols, and analytical methods for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Suppliers and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. The table below summarizes key quantitative data from various sources, providing a comparative overview of product specifications.

| Property | INDOFINE Chemical Company[3] | Fluorochem[4] | Sigma-Aldrich[5] |

| CAS Number | 94022-96-5 | 94022-96-5 | 94022-96-5 |

| Molecular Formula | C₉H₉F₃O | C₉H₉F₃O | CF₃C₆H₄CH₂CH₂OH |

| Molecular Weight | 190.17 g/mol | 190.165 g/mol | 190.16 g/mol |

| Purity | 97% | 98% | 97% |

| Appearance/State | - | Liquid | Liquid |

| Boiling Point | 184-186 °C | 184-186 °C | 184-186 °C (lit.) |

| Density | - | 1.197 g/mL | 1.197 g/mL at 25 °C (lit.) |

| Refractive Index | - | - | n20/D 1.47 (lit.) |

| Melting Point | - | - | -3 to -2 °C (lit.) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and adapted from general procedures for similar compounds.

Synthesis: Reduction of 2-(Trifluoromethyl)phenylacetic Acid

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-(Trifluoromethyl)phenylacetic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]

Materials:

-

2-(Trifluoromethyl)phenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 2-(Trifluoromethyl)phenylacetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.[6]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then again water, while cooling the flask in an ice bath.[8]

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The organic filtrate is collected, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. This compound | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 97 94022-96-5 [sigmaaldrich.com]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis and Discovery of Novel Phenethyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel phenethyl alcohol derivatives. Phenethyl alcohol, a naturally occurring aromatic alcohol with a characteristic rose-like odor, serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This document details the synthetic methodologies, experimental protocols for biological evaluation, and quantitative structure-activity relationship data to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Novel Phenethyl Alcohol Derivatives

The chemical structure of phenethyl alcohol allows for various modifications to generate a diverse library of derivatives. Common synthetic strategies include esterification, etherification, and the introduction of heterocyclic moieties.

Synthesis of Phenethyl Ester Derivatives

Esterification is a common method to enhance the lipophilicity and biological activity of phenethyl alcohol.

General Procedure for Fischer Esterification:

-

A mixture of phenethyl alcohol (1 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed in a suitable solvent (e.g., toluene) for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired phenethyl ester.

Enzymatic Synthesis of Phenethyl Acetate:

Phenethyl acetate can be synthesized enzymatically using Novozym 435, a lipase from Candida antarctica. Acetic anhydride and vinyl acetate are effective acyl donors for this reaction. The enzymatic approach offers an environmentally friendly alternative with high conversion rates.[1]

Synthesis of Phenethyl Trifluoroacetate Esters

Fluorination can be a useful strategy to create lipophilic derivatives with potentially enhanced pharmacodynamic properties.[2]

General Procedure:

-

Phenethyl alcohol (0.5 mmol) is dissolved in trifluoroacetic acid (2.0 mL) at room temperature.

-

The solution is stirred at 70 °C and monitored by TLC.

-

After approximately 2 hours, a saturated solution of NaHCO₃ is added to neutralize the mixture.

-

The product is extracted with ethyl acetate, and the combined organic phases are washed with a saturated NaCl solution, dried, and filtered.[2]

Synthesis of 6-Acrylic Phenethyl Ester-2-Pyranone Derivatives

These derivatives combine the phenethyl ester scaffold with a bioactive lactone-containing compound.[3] The synthesis involves multi-step reactions, often starting from commercially available materials to construct the pyranone ring, followed by esterification with a substituted phenethyl alcohol.

Synthesis of N-phenethyl Cinnamide Derivatives

These compounds are synthesized by coupling a substituted cinnamic acid with a phenolic amine derivative of phenethyl alcohol.[4]

General Procedure:

-

A solution of a substituted cinnamic acid (1 mmol) in DMF is treated with EDCI (1.5 mmol) and DMAP (1.5 mmol) in an ice-water bath.

-

After 15 minutes, a phenolic amine (1 mmol) is added, and the mixture is stirred overnight at room temperature.[4]

Biological Activities of Novel Phenethyl Alcohol Derivatives

Anticancer Activity

Several novel phenethyl alcohol derivatives have shown promising cytotoxic activity against various cancer cell lines.

6-Acrylic Phenethyl Ester-2-Pyranone Derivatives: These compounds have demonstrated moderate to potent cytotoxic activity against HeLa, C6, MCF-7, A549, and HSC-2 tumor cell lines, with IC50 values in the low micromolar range.[3] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]

Phenazinamine Derivatives: While not direct phenethyl alcohol derivatives, the synthesis of novel 2-phenazinamine derivatives has yielded compounds with significant anticancer activity against K562, HepG2, MGC803, HCT116, and MCF7 cell lines, with some compounds showing efficacy comparable to cisplatin.[5] This highlights the potential of incorporating the phenazine scaffold in future designs of phenethyl alcohol derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 6-Acrylic Phenethyl Ester-2-Pyranone | HeLa | 0.50 - 3.45 | [3] |

| 6-Acrylic Phenethyl Ester-2-Pyranone | C6 | 0.50 - 3.45 | [3] |

| 6-Acrylic Phenethyl Ester-2-Pyranone | MCF-7 | 0.50 - 3.45 | [3] |

| 6-Acrylic Phenethyl Ester-2-Pyranone | A549 | 0.50 - 3.45 | [3] |

| 6-Acrylic Phenethyl Ester-2-Pyranone | HSC-2 | 0.50 - 3.45 | [3] |

| Phenylahistin Derivative 15g | NCI-H460 | 0.00493 | [6] |

| Phenylahistin Derivative 15p | NCI-H460 | 0.00103 | [6] |

| Phenylahistin Derivative 16d | NCI-H460 | 0.00538 | [6] |

Anti-inflammatory Activity

Phenethyl alcohol derivatives have been investigated for their potential to mitigate inflammatory responses.

Paeonol Derivatives: Paeonol, a compound with a structure related to substituted phenols, has shown anti-inflammatory activity.[7] Novel synthesized derivatives of paeonol have demonstrated significant inhibitory activity against LPS-induced nitric oxide (NO) over-expression in RAW 264.7 macrophages, with IC50 values in the low micromolar range.[7] The mechanism is believed to involve the inhibition of the TLR4, leading to the suppression of NF-κB and MAPK pathways.[7]

Phenothiazine Derivatives: Novel heterocyclic derivatives of phenothiazine have been synthesized and screened for in vivo anti-inflammatory activity. Certain compounds exhibited potent anti-inflammatory effects, with some showing better activity than the standard drug phenylbutazone.[8]

| Compound Class | Assay | Activity | Reference |

| Paeonol Derivative 11a | LPS-induced NO inhibition in RAW 264.7 cells | IC50 = 6.96 µM | [7] |

| Phenothiazine Derivative 16 | Carrageenan-induced paw edema | 46.2% inhibition at 50 mg/kg | [8] |

| Phenothiazine Derivative 31 | Carrageenan-induced paw edema | 48.0% inhibition at 50 mg/kg | [8] |

| Phenylbutazone (Standard) | Carrageenan-induced paw edema | 44.52% inhibition at 50 mg/kg | [8] |

Antioxidant Activity

The antioxidant potential of phenethyl alcohol and its derivatives is a key area of investigation. The introduction of hydroxyl groups on the phenyl ring and esterification can modulate this activity.

Phenethyl Trifluoroacetate Esters: Phenolic derivatives of phenethyl alcohol and their corresponding trifluoroacetate esters have shown good antioxidant capacity in ABTS and DPPH assays.[2] The antioxidant effect is highly dependent on the degree of hydroxylation of the phenyl ring.[2]

N-phenethyl Cinnamide Derivatives: These derivatives have been evaluated for their DPPH radical scavenging activity. Compounds with two hydroxyl groups on the cinnamic acid moiety showed significantly stronger activity than those with one or no hydroxyl groups.[4]

| Compound Class | Assay | Activity | Reference |

| Phenolic Phenethyl Alcohols | ABTS | Good antioxidant capacity | [2] |

| Phenethyl Trifluoroacetate Esters | ABTS, DPPH | Good antioxidant effect | [2] |

| N-phenethyl Cinnamide Derivatives (with two hydroxyls) | DPPH | 16.69 ± 0.46 to 60.85 ± 0.37% scavenging | [4] |

| Biginelli Adducts with Phenolic Fragments | PFRAP, ABTS | Superior ferric ion reduction and radical scavenging | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the different concentrations of the compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[10]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[10]

Anti-inflammatory Assay (Protein Denaturation Assay)

This assay uses the inhibition of heat-induced protein denaturation as a measure of anti-inflammatory activity.

-

Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA) and solutions of the test compounds at various concentrations.[11]

-

Reaction Mixture: Add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution. A control group contains the solvent instead of the test compound. A standard drug like diclofenac sodium is used as a positive control.[11]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.[11]

-

Heat Denaturation: Heat the mixtures in a water bath at 70°C for 15 minutes.

-

Measurement: After cooling, measure the absorbance at 280 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: Percentage inhibition = (Absorbance of control – Absorbance of test sample) / Absorbance of control x 100.[12]

Antioxidant Assays

-

Reaction Mixture: Add a small volume of the test compound solution (in a suitable solvent like ethanol or DMSO) to a methanolic solution of DPPH (e.g., 0.1 mM).[4]

-

Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.[4]

-

Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the test compound.

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[2]

-

Dilution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological activities of phenethyl alcohol derivatives are often mediated through the modulation of specific signaling pathways.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Caption: Simplified NF-κB signaling pathway.

Experimental Workflows

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: General workflow for DPPH/ABTS antioxidant assays.

Conclusion

The phenethyl alcohol scaffold presents a valuable starting point for the design and synthesis of novel bioactive compounds. The derivatives explored in this guide demonstrate significant potential in the fields of oncology, inflammation, and oxidative stress. The provided synthetic methods, detailed experimental protocols, and quantitative data serve as a comprehensive resource for researchers and drug development professionals to further explore the therapeutic applications of this versatile class of molecules. Future research should focus on expanding the structural diversity of phenethyl alcohol derivatives and conducting in-vivo studies to validate the promising in-vitro findings.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nine phenethyl alcohol glycosides from Stachys sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of therapeutic development. This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated compounds, detailing the profound impact of fluorine on critical drug properties such as metabolic stability, binding affinity, and overall pharmacokinetic profiles. Through a meticulous presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes, this document serves as an essential resource for professionals engaged in the intricate process of drug design and optimization. We will explore the underlying principles of fluorination strategies, supported by case studies of successful fluorinated drugs, and provide practical guidance for the rational application of fluorine in the pursuit of safer and more effective medicines.

The Physicochemical Impact of Fluorination on Drug Candidates

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to its remarkable utility in medicinal chemistry.[1][2] Strategic placement of fluorine can lead to significant improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Modulation of Lipophilicity

Fluorination can predictably alter a molecule's lipophilicity, a critical factor influencing membrane permeability and oral bioavailability. The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance a drug's ability to cross biological membranes.[3] However, excessive fluorination can sometimes lead to decreased aqueous solubility.[4]

Alteration of pKa

The high electronegativity of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups through inductive effects.[5] This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby improving its absorption and distribution characteristics. For instance, lowering the basicity of an amine-containing drug can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species in the gastrointestinal tract.[6]

Conformational Control

Fluorine atoms can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect. This can be exploited to lock a drug molecule into its bioactive conformation, leading to enhanced binding affinity for its target protein.[4]

Enhancing Pharmacokinetic Properties through Fluorination

A primary driver for the use of fluorine in drug design is the significant improvement it can confer upon a drug's pharmacokinetic profile, particularly its metabolic stability.

Increased Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3][7] By replacing a metabolically labile hydrogen atom with fluorine at a "soft spot" in a molecule, medicinal chemists can block metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[3]

Case Study: Sitagliptin

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is a prime example of a successful fluorinated drug.[8] It is primarily excreted unchanged in the urine (approximately 80%), indicating high metabolic stability.[9][10] This favorable pharmacokinetic profile, characterized by a terminal half-life of 8 to 14 hours, supports a once-daily dosing regimen.[8][9]

Table 1: Pharmacokinetic Parameters of Sitagliptin

| Parameter | Value | Reference |

| Oral Bioavailability | ~87% | [10] |

| Tmax | 1 - 4 hours | [11] |

| Terminal Half-life (t½) | 8 - 14 hours | [8][9] |

| Unchanged in Urine | ~79% | [10] |

| Renal Clearance | ~388 mL/min | [8][9] |

Case Study: Celecoxib

In some instances, the introduction of a metabolically labile group is desirable to reduce an excessively long half-life. During the development of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, an early fluorinated lead compound exhibited an unacceptably long half-life. Replacing the fluorine atom with a metabolically susceptible methyl group significantly reduced the half-life to a clinically appropriate duration.[7] Celecoxib is primarily metabolized by CYP2C9 and has a half-life of about 11 hours in healthy individuals.[12][13]